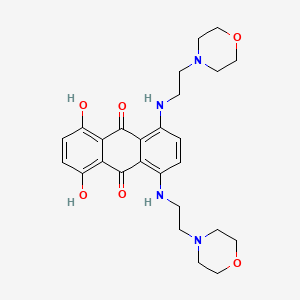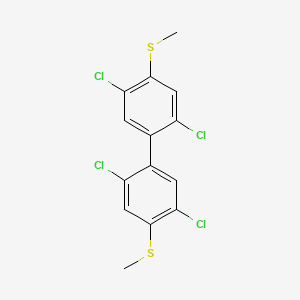
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one is a chemical compound that belongs to the class of phosphinins Phosphinins are heterocyclic compounds containing a phosphorus atom within a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one typically involves the reaction of a phosphine precursor with suitable organic reagents under controlled conditions. One common method is the cyclization of a phosphine oxide with an appropriate diene or alkyne in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to phosphine oxides or phosphonic acids.
Reduction: Formation of phosphines or phosphine hydrides.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-2(2H)-one
- 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-4(2H)-one
Uniqueness
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one is unique due to its specific substitution pattern and the position of the phosphorus atom within the ring
Propiedades
Número CAS |
66165-76-2 |
|---|---|
Fórmula molecular |
C15H19OP |
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
1-tert-butyl-5-phenyl-2,6-dihydrophosphinin-3-one |
InChI |
InChI=1S/C15H19OP/c1-15(2,3)17-10-13(9-14(16)11-17)12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3 |
Clave InChI |
CGGPVKJVTFQIFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P1CC(=CC(=O)C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



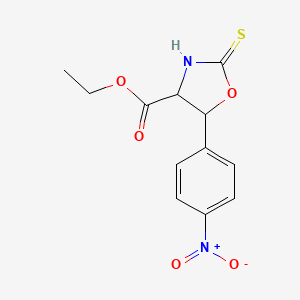
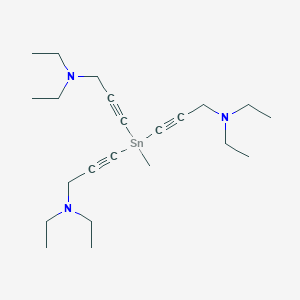
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
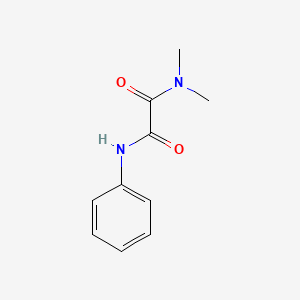
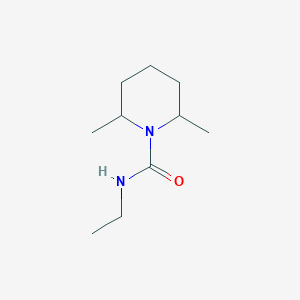
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
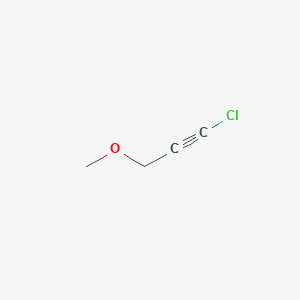

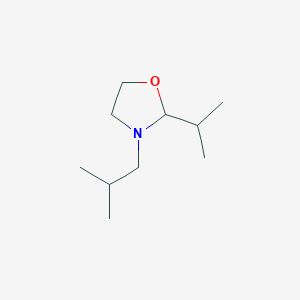
![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
